molecular formula C10H8ClNO2S B15307033 2-Chloronaphthalene-1-sulfonamide CAS No. 7720-46-9

2-Chloronaphthalene-1-sulfonamide

Cat. No.: B15307033
CAS No.: 7720-46-9
M. Wt: 241.69 g/mol
InChI Key: KPEYGERKUPVVRX-UHFFFAOYSA-N
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Description

2-Chloronaphthalene-1-sulfonamide is an organochlorine compound with the chemical formula C10H8ClNO2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a sulfonamide group at the first position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloronaphthalene-1-sulfonamide typically involves the sulfonylation of 2-chloronaphthalene. The most common method includes the reaction of 2-chloronaphthalene with sulfonyl chloride in the presence of a base. The reaction proceeds as follows: [ \text{2-Chloronaphthalene} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the use of sulfonyl chlorides and amines. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloronaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

2-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the bacteriostatic effect, preventing bacterial growth and replication .

Comparison with Similar Compounds

    2-Chloronaphthalene: A chlorinated derivative of naphthalene, similar in structure but lacks the sulfonamide group.

    1-Chloronaphthalene: Another isomer of chloronaphthalene with the chlorine atom at the first position.

    Sulfanilamide: A well-known sulfonamide with a simpler structure, used extensively in medicine.

Uniqueness: 2-Chloronaphthalene-1-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical and biological properties. Its dual functional groups make it versatile for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

7720-46-9

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

2-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C10H8ClNO2S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

KPEYGERKUPVVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)N)Cl

Origin of Product

United States

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